molecular formula C15H24N2O B1427826 [1-(4-Methoxy-benzyl)-piperidin-2-ylmethyl]-methyl-amine CAS No. 1284482-57-0

[1-(4-Methoxy-benzyl)-piperidin-2-ylmethyl]-methyl-amine

Cat. No.: B1427826
CAS No.: 1284482-57-0
M. Wt: 248.36 g/mol
InChI Key: JRJZRHRKWOJNJM-UHFFFAOYSA-N
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Description

[1-(4-Methoxy-benzyl)-piperidin-2-ylmethyl]-methyl-amine: is a chemical compound with the molecular formula C15H24N2O It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Methoxy-benzyl)-piperidin-2-ylmethyl]-methyl-amine typically involves the reaction of 4-methoxybenzyl chloride with piperidine, followed by methylation. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic synthesis, [1-(4-Methoxy-benzyl)-piperidin-2-ylmethyl]-methyl-amine is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and other bioactive compounds.

Biology: The compound has potential applications in biological research, particularly in the study of receptor-ligand interactions. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [1-(4-Methoxy-benzyl)-piperidin-2-ylmethyl]-methyl-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    [1-(4-Methoxybenzyl)piperazine]: Similar structure but with a piperazine ring instead of piperidine.

    [1-(4-Methoxybenzyl)-2-piperidinyl]-N-methylmethanamine: A closely related compound with slight structural variations.

Uniqueness: The uniqueness of [1-(4-Methoxy-benzyl)-piperidin-2-ylmethyl]-methyl-amine lies in its specific substitution pattern and the presence of both piperidine and methoxybenzyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[1-[(4-methoxyphenyl)methyl]piperidin-2-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-16-11-14-5-3-4-10-17(14)12-13-6-8-15(18-2)9-7-13/h6-9,14,16H,3-5,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJZRHRKWOJNJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCCN1CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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